molecular formula C15H13Cl2NOS B14432200 N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide CAS No. 83281-93-0

N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide

Cat. No.: B14432200
CAS No.: 83281-93-0
M. Wt: 326.2 g/mol
InChI Key: GPFQRUUOLGFXFL-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide is a chemical compound characterized by the presence of dichlorophenyl, methylsulfanyl, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide typically involves the reaction of 2,6-dichloroaniline with methylthioacetic acid, followed by the introduction of a phenyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the dichloro groups using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dechlorinated derivatives

    Substitution: Substituted phenylacetamide derivatives

Scientific Research Applications

N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)-N-phenylacetamide can be compared with other compounds such as:
    • N-(2,6-Dichlorophenyl)-N-methylacetamide
    • N-(2,6-Dichlorophenyl)-2-(methylsulfanyl)acetamide
    • N-Phenyl-2-(methylsulfanyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both dichlorophenyl and methylsulfanyl groups makes it a versatile compound for various chemical reactions and research applications.

Properties

CAS No.

83281-93-0

Molecular Formula

C15H13Cl2NOS

Molecular Weight

326.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-methylsulfanyl-N-phenylacetamide

InChI

InChI=1S/C15H13Cl2NOS/c1-20-10-14(19)18(11-6-3-2-4-7-11)15-12(16)8-5-9-13(15)17/h2-9H,10H2,1H3

InChI Key

GPFQRUUOLGFXFL-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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